
N,2,4-Trimethylquinolin-7-amine
Description
N,2,4-Trimethylquinolin-7-amine (IUPAC name: 2,4,6-Trimethylquinolin-7-amine) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₄N₂ and an average molecular mass of 186.258 g/mol . Its structure features a quinoline backbone substituted with methyl groups at positions 2, 4, and 6, and an amine group at position 7 (Figure 1). The compound is identified by multiple synonyms, including 7-AMINO-2,4,6-TRIMETHYLQUINOLINE and 2,4,6-Trimethyl-7-quinolylamine, and is registered under ChemSpider ID 114834 .
Properties
CAS No. |
82670-11-9 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,2,4-trimethylquinolin-7-amine |
InChI |
InChI=1S/C12H14N2/c1-8-6-9(2)14-12-7-10(13-3)4-5-11(8)12/h4-7,13H,1-3H3 |
InChI Key |
HPPVAVMUJHHJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)NC)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation and Cyclization
The Skraup reaction remains a cornerstone for quinoline synthesis, leveraging acid-catalyzed cyclization of aniline derivatives with glycerol or ketones. For N,2,4-Trimethylquinolin-7-amine, substituted anilines pre-functionalized with methyl groups serve as critical precursors. For example, m-terphenylamine derivatives undergo cyclization in concentrated sulfuric acid to form 5,7-diphenylquinoline . Adapting this method, 4-methylaniline could react with acetone or mesityl oxide under similar conditions to generate the quinoline backbone.
A patent detailing the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline highlights the use of hydrogen fluoride (HF) and boron trifluoride (BF₃) as co-catalysts, achieving monomer yields exceeding 80% . By modifying the starting aniline to include a methyl group at the 7-position, this method could be tailored to produce this compound. The catalytic system (HF:BF₃ molar ratio of 1:5 to 2:1) facilitates rapid condensation at 80–150°C, minimizing polymerization byproducts .
Key Parameters for Skraup Adaptation
Photocatalytic Synthesis from Nitrobenzene Derivatives
Photocatalytic methods using TiO₂-based catalysts offer a sustainable route to quinolines. In one study, nitrobenzene undergoes UV-driven reduction in ethanol to form 2-methylquinoline via intermediates like nitrosobenzene and N-hydroxyaniline . For this compound, substituting nitrobenzene with 2,4-dimethylnitrobenzene could direct methyl groups to the 2- and 4-positions, while photocatalytic conditions promote amine formation at the 7-position.
TiO₂ Wackherr, a cost-effective catalyst, achieves 64% yield in 2-methylquinoline synthesis, outperforming Aeroxide P25 (54%) due to reduced UV scattering . This catalyst’s broad applicability suggests potential for synthesizing multi-methylated quinolines.
Reaction Pathway Analysis
-
Nitro Reduction : Nitro group → nitroso → hydroxylamine → aniline.
-
Aldehyde Condensation : Ethanol oxidation yields acetaldehyde, condensing with aniline to form Schiff bases.
-
Cyclization : Intramolecular cyclization generates the quinoline core .
Post-Synthetic Modification of Quinoline Intermediates
Functionalization of pre-formed quinolines provides an alternative route. For example, 2,4-dimethylquinoline can undergo directed C–H amination at the 7-position using transition metal catalysts. A recent approach involves lithiation with phenyl lithium, as demonstrated in the synthesis of 2,5,7-triphenylquinoline . Applying this to 2,4-dimethylquinoline-7-amine precursors could introduce the amine group selectively.
Lithiation Protocol
-
Substrate : 2,4-Dimethylquinoline (200 mg, 0.6 mmol).
-
Reagent : Phenyl lithium (1.8 mmol) in THF.
-
Conditions : Reflux for 4 hours, followed by oxidative workup .
Purification and Isolation Strategies
High-purity this compound necessitates advanced purification. A patent for 2,2,4-trimethyl-1,2-dihydroquinoline employs toluene extraction and sodium hydroxide washing to remove acidic byproducts and unreacted aniline . For the target compound, similar steps with adjustments in solvent polarity (e.g., using dichloromethane) could enhance recovery.
Purification Workflow
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Neutralization : Reaction mixture + NaOH solution (380 g in 900 mL H₂O).
-
Solvent Extraction : Toluene or CH₂Cl₂ to isolate organic phase.
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Chromatography : Silica gel with petroleum ether/EtOAc (8:1) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N,2,4-Trimethylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Organic Synthesis
N,2,4-Trimethylquinolin-7-amine serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution to yield derivatives useful in multiple domains of chemical research.
Biochemical Probes
This compound is utilized as a biochemical probe in enzyme interaction studies. Its ability to bind to specific enzymes allows researchers to investigate enzyme mechanisms and cellular pathways. For example, it has been shown to inhibit hemozoin polymerization in malaria parasites, which is vital for understanding antimalarial drug mechanisms .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound could effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Research
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions. This opens avenues for further exploration as a therapeutic agent against various cancers .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is employed in producing dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
Polymer Chemistry
The compound is involved in synthesizing polymerized quinoline derivatives that serve as antioxidants in rubber production. These derivatives enhance the durability and performance of rubber products by preventing oxidative degradation .
Case Studies
-
Mutagenicity Studies
A study highlighted the mutagenic potential of this compound when subjected to pyrolysis conditions. The compound was found to produce mutagenic pyrolysates that significantly affected bacterial strains used in testing . -
Therapeutic Potential
A notable case study explored the efficacy of quinoline derivatives in treating autoimmune diseases such as rheumatoid arthritis. The results indicated that these compounds could modulate immune responses effectively when administered at optimized doses. -
Photolytic Applications
Research into photolytic applications revealed that derivatives of quinoline could be utilized as light-sensitive reagents for controlled release in biochemical assays. This property is particularly useful for developing advanced therapeutic strategies that require precise timing of drug release .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N,2,4-Trimethylquinolin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular pathways. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The pharmacological and physicochemical properties of N,2,4-Trimethylquinolin-7-amine are influenced by its substitution pattern. Below is a systematic comparison with structurally similar quinoline derivatives:
Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : CF₃ and Cl substituents at position 7 enhance anticancer activity by increasing electrophilicity and binding affinity to kinase targets .
Methoxy/Oxy Substituents : Bulky groups (e.g., benzyloxy) at positions 6 or 7 improve antibacterial activity but may reduce oral bioavailability due to increased molecular weight .
Biological Activity
N,2,4-Trimethylquinolin-7-amine, also known as 7-Amino-2,4,6-trimethylquinoline (C12H14N2), is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline ring substituted with amino and methyl groups at specific positions. The unique substitution pattern contributes to its distinct chemical and biological properties. The synthesis of this compound can be achieved through various methods, including the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. For instance, it has been noted for its effectiveness against various bacterial strains. A study highlighted that derivatives of quinoline compounds often demonstrate significant antibacterial effects, suggesting that similar derivatives like this compound could possess comparable properties .
Anticancer Potential
Recent studies have focused on the anticancer properties of quinoline derivatives. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa and K562. These studies often employ assays to determine the half-maximal inhibitory concentration (IC50), indicating the potency of these compounds in inhibiting cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5e | HeLa | 0.01 |
5f | K562 | 0.08 |
5o | PC3 | 0.49 |
These results suggest that quinoline derivatives can act as microtubule-targeted agents (MTAs), disrupting tubulin polymerization and inducing apoptosis in cancer cells .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been observed to disrupt the tubulin network in cancer cells and arrest cell cycle progression at the G2/M phase .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N,2,4-Trimethylquinolin-7-amine, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Common synthetic approaches include:
- Cyclocondensation reactions : Using substituted anilines and ketones under acidic conditions to form the quinoline core .
- Methylation strategies : Selective methylation of amine and methyl groups via reductive amination or nucleophilic substitution, requiring inert atmospheres (e.g., argon) and catalysts like palladium .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., dichloromethane for solubility) and temperature (e.g., reflux at 80–100°C) to minimize by-products .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl group positions and amine functionality .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₅N₂) and isotopic patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to quantify interactions with targets like kinases or oxidoreductases .
- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., neurotransmitter transporters) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of N,2,4-methyl groups in biological activity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with selective removal or substitution of methyl groups (e.g., replacing N-methyl with ethyl) .
- Comparative bioassays : Test analogs against parent compound in standardized assays (e.g., IC₅₀ comparisons for enzyme inhibition) .
- Computational docking : Map methyl group interactions with binding pockets using software like AutoDock .
Q. What computational methods predict the pharmacokinetic properties and target interactions of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .
- Molecular dynamics simulations : Model ligand-receptor stability over time (e.g., GROMACS for protein-ligand complexes) .
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data .
Q. How should researchers address heterogeneity in pharmacological data across studies investigating this compound?
- Methodological Answer :
- Meta-analysis : Calculate heterogeneity metrics (e.g., I² statistic) to quantify variability between studies .
- Sensitivity analysis : Exclude outlier datasets or subgroup studies by experimental conditions (e.g., cell type differences) .
- Dose-response normalization : Standardize activity metrics (e.g., EC₅₀) to enable cross-study comparisons .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Replicate key studies : Control variables like solvent (DMSO vs. water) and assay temperature .
- Orthogonal assays : Validate findings using independent methods (e.g., SPR vs. fluorescence polarization) .
- Cofactor profiling : Test activity under varying redox or cofactor conditions to identify confounding factors .
Q. How to conduct systematic reviews on the therapeutic potential of this compound?
- Methodological Answer :
- Database selection : Prioritize PubMed, Web of Science, and EMBASE for comprehensive retrieval; avoid Google Scholar due to reproducibility limitations .
- Search strings : Use Boolean operators (e.g., "(this compound) AND (antimicrobial OR anticancer)") .
- Risk of bias assessment : Apply Cochrane Collaboration tools to evaluate study quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.